molecular formula C23H17NO5S B14993699 ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate

Cat. No.: B14993699
M. Wt: 419.5 g/mol
InChI Key: LQWWRPYMGAFMIU-UHFFFAOYSA-N
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Description

Ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is a complex organic compound that belongs to the class of chromene derivatives Chromenes are known for their diverse biological activities and are widely studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Ring: The thiophene ring is introduced through a coupling reaction, often using palladium-catalyzed cross-coupling reactions such as the Suzuki or Stille coupling.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and automated purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-inflammatory, anticancer, and antimicrobial properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-oxo-4H-chromene-2-carboxylate: Shares the chromene core but lacks the thiophene and phenyl groups.

    Ethyl 2-[(oxo{(2E)-2-[(4-oxo-4H-chromen-3-yl)methylene]hydrazino}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate: Similar structure but with additional functional groups.

Uniqueness

Ethyl 2-{[(4-oxo-4H-chromen-2-yl)carbonyl]amino}-4-phenylthiophene-3-carboxylate is unique due to its combination of the chromene, thiophene, and phenyl groups, which confer specific chemical and biological properties not found in other similar compounds.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C23H17NO5S

Molecular Weight

419.5 g/mol

IUPAC Name

ethyl 2-[(4-oxochromene-2-carbonyl)amino]-4-phenylthiophene-3-carboxylate

InChI

InChI=1S/C23H17NO5S/c1-2-28-23(27)20-16(14-8-4-3-5-9-14)13-30-22(20)24-21(26)19-12-17(25)15-10-6-7-11-18(15)29-19/h3-13H,2H2,1H3,(H,24,26)

InChI Key

LQWWRPYMGAFMIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C3=CC(=O)C4=CC=CC=C4O3

Origin of Product

United States

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